molecular formula C18H14N4O2S2 B2465191 1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797598-71-0

1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B2465191
M. Wt: 382.46
InChI Key: MDACKGNMCDGDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.



Chemical Reactions Analysis

This would involve a review of the chemical reactions that the compound can undergo, including any known reaction mechanisms.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Molecular Interaction Studies

A study on non-racemic atropisomeric (thio)ureas described the synthesis and evaluation of (thio)ureas for their ability to act as neutral enantioselective anion receptors for amino-acid derivatives. The research explored the binding constants of these compounds with optically pure (thio)-ureas, revealing modest enantioselectivities. The study provided insights into the molecular interactions of ureas and their potential implications in bifunctional organocatalysis (C. Roussel et al., 2006).

Material Science and Rheology

In the field of material science, a study investigated the anion tuning of rheology, morphology, and gelation of a low molecular weight salt hydrogelator. This research demonstrated how the physical properties of gels can be modulated by the identity of the anion, showcasing the compound's utility in tuning the properties of hydrogels for various applications (G. Lloyd & J. Steed, 2011).

Synthetic Methodologies

A novel approach for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation was developed, offering an efficient method for the production of these compounds. The study highlights the advantages of microwave irradiation in enhancing reaction times and yields, contributing to the field of synthetic chemistry (Kejian Li & Wenbin Chen, 2008).

Biological Activity Studies

Research on urea derivatives has indicated their significant potential in biological applications. A review on urea derivatives highlighted their cytokinin-like activity and their ability to enhance adventitious rooting, suggesting their use in plant morphogenesis and agriculture (A. Ricci & C. Bertoletti, 2009). Moreover, a study on novel biologically active compounds synthesized urea and thiourea derivatives bearing a 1,2,4-oxadiazole ring, exploring their antimicrobial and antifungal activities (Nevin Arıkan Ölmez & Faryal Waseer, 2020).

Sensor Development

In the development of sensors, a study utilized substituted urea and thiourea as carriers in ytterbium-selective polymeric membrane electrodes. This research underscores the potential of these compounds in creating selective sensors for metal ions, contributing to analytical chemistry and environmental monitoring (Ashutosh Kumar Singh et al., 2007).

Safety And Hazards

This would involve a review of the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.


properties

IUPAC Name

1-thiophen-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c23-18(21-16-8-4-10-26-16)19-13-6-2-1-5-12(13)11-15-20-17(22-24-15)14-7-3-9-25-14/h1-10H,11H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACKGNMCDGDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.